molecular formula C5H10O2 B3118202 [(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol CAS No. 2345-68-8

[(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol

Cat. No.: B3118202
CAS No.: 2345-68-8
M. Wt: 102.13 g/mol
InChI Key: SWXDNKVUVKMURJ-SYDPRGILSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method involves the reaction of a cyclopropane derivative with formaldehyde under basic conditions to introduce the hydroxymethyl groups . The reaction conditions often include the use of a strong base such as sodium hydroxide and a solvent like methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether.

    Substitution: Hydrochloric acid for halogenation, ammonia for amination.

Major Products

Scientific Research Applications

[(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The cyclopropyl ring provides structural rigidity, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

[(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol can be compared with other cyclopropyl derivatives such as:

    Cyclopropylmethanol: Lacks the additional hydroxymethyl group, resulting in different reactivity and applications.

    Cyclopropylcarboxylic acid: Contains a carboxyl group instead of hydroxymethyl groups, leading to different chemical properties and uses.

The uniqueness of this compound lies in its dual hydroxymethyl groups, which provide versatile reactivity and make it a valuable intermediate in various synthetic pathways.

Properties

IUPAC Name

[(1S,2R)-2-(hydroxymethyl)cyclopropyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c6-2-4-1-5(4)3-7/h4-7H,1-3H2/t4-,5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWXDNKVUVKMURJ-SYDPRGILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]1CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001283388
Record name rel-(1R,2S)-1,2-Cyclopropanedimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001283388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2345-68-8
Record name rel-(1R,2S)-1,2-Cyclopropanedimethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2345-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,2S)-1,2-Cyclopropanedimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001283388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol
Reactant of Route 2
[(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol
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[(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol
Reactant of Route 4
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[(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol
Reactant of Route 5
[(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol
Reactant of Route 6
Reactant of Route 6
[(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol

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